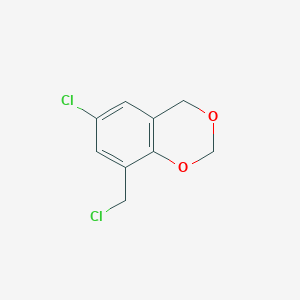

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine

Overview

Description

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.069 g/mol This compound belongs to the class of benzodioxines, which are characterized by a dioxine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine typically involves the chlorination of 4H-1,3-benzodioxine derivatives. One common method includes the reaction of 6-chloro-4H-1,3-benzodioxine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at low temperatures to ensure selective chloromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

6-chloro-4H-1,3-benzodioxine: Lacks the chloromethyl group, resulting in different reactivity and applications.

8-chloromethyl-4H-1,3-benzodioxine: Similar structure but without the chlorine atom at position 6, leading to variations in chemical behavior.

6,8-dichloro-4H-1,3-benzodioxine:

Uniqueness

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct chemical properties and reactivity

Biological Activity

6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine is a chloro-substituted benzodioxine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.06 g/mol. The compound features a benzodioxine core with chloromethyl and chlorine substituents that enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of various proteins and enzymes within cells. The chloromethyl group acts as an alkylating agent, potentially inhibiting or activating specific cellular pathways involved in disease processes such as cancer and microbial infections .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Preliminary findings suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival . For instance, it has been shown to inhibit the growth of specific cancer cell lines in vitro, highlighting its potential as a lead compound for cancer therapy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Activity : A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

- Evaluation in Cancer Models : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in organic synthesis for developing various pharmaceutical compounds. Its unique structural features make it suitable for modifications that can lead to more potent derivatives with enhanced biological activities .

Summary of Findings

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Development of new antibiotics |

| Anticancer | Induction of apoptosis | Cancer therapy development |

| Organic Synthesis | Intermediate for complex molecules | Pharmaceutical research |

Properties

IUPAC Name |

6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWSVLVKOXZHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)CCl)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380252 | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-61-5 | |

| Record name | 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.